trans-1-Cbz-4-amino-3-methoxypiperidine hcl
Description
trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride (molecular formula: C₁₄H₂₁ClN₂O₃, molecular weight: 300.78) is a piperidine derivative featuring a carbobenzyloxy (Cbz) protecting group at the 1-position, an amino group at the 4-position, and a methoxy substituent at the 3-position. This compound is commonly utilized in medicinal chemistry as a building block for synthesizing pharmacologically active molecules, particularly in the development of protease inhibitors and central nervous system (CNS) therapeutics. The hydrochloride salt form enhances its solubility in polar solvents, facilitating its use in synthetic workflows .
Properties
IUPAC Name |
benzyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c1-18-13-9-16(8-7-12(13)15)14(17)19-10-11-5-3-2-4-6-11;/h2-6,12-13H,7-10,15H2,1H3;1H/t12-,13-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOPFVAMPQCDT-OJERSXHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1N)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CN(CC[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these laboratory procedures while ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride is a synthetic organic compound with a piperidine structure, featuring a carbobenzyloxy (Cbz) protecting group at the nitrogen atom, an amino group at the 4-position, and a methoxy group at the 3-position of the piperidine ring. It has a molecular formula of C₁₄H₂₁ClN₂O₃ and a molar mass of approximately 300.78 g/mol. This compound is notable for its potential applications in medicinal chemistry and peptide synthesis, due to its chiral nature and ability to incorporate into various biological frameworks.
Scientific Research Applications
Peptide Synthesis
trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride exhibits significant biological activity, particularly as a building block in peptide synthesis. Its structural features allow it to interact with various biological targets, including receptors in the central nervous system.
Enzyme Inhibition
Compounds with similar structures have been investigated for their potential as inhibitors of specific enzyme pathways, such as potassium channels, which are crucial in regulating cellular excitability and signaling.
Biological Activity
Studies involving trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride have focused on its interactions with various biological receptors and enzymes. These studies often utilize binding assays to determine affinity and efficacy against specific targets, such as potassium channels or other membrane proteins involved in neurotransmission and cellular signaling pathways. Understanding these interactions aids in optimizing its derivatives for enhanced pharmacological properties.
Cancer Therapy
Piperidine derivatives have potential anticancer activity . For example, a product showed slightly better cytotoxicity and apoptosis induction in the FaDu hypopharyngeal tumor cells model than the reference drug bleomycin . The authors followed the “escape from flatland” approach, which was popularized throughout recent years and was successfully used in the development of anti-cancer agents . This approach suggests that more saturated and three-dimensional structures will interact better with binding sites of proteins . Therefore, the authors reasoned that the spirocyclic structure played a key role in the biological activity of the compound .
Alzheimer's Disease Therapy
A piperidine moiety was used to create an active agent capable of inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . Moreover, unusual conformational changes in the molecule were discovered depending on the binding site . A piperidine incorporation improved the brain exposure of the resulting dual inhibitor and showed antioxidant and metal chelating properties .
Mechanism of Action
The mechanism of action of trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structural analogs and functional group variations, emphasizing physicochemical properties, synthetic utility, and biological relevance.
trans-4-Amino-1-Cbz-3-hydroxypiperidine
- Structural Differences : Replaces the 3-methoxy group with a hydroxyl (-OH) group.
- Molecular Formula : C₁₄H₂₀N₂O₃ (free base; molecular weight: 264.32).
- Reduced steric hindrance at the 3-position may enhance reactivity in nucleophilic substitutions or coupling reactions.
- Synthetic Applications : Used as an intermediate in kinase inhibitor synthesis. The hydroxyl group allows for further functionalization, such as sulfonation or phosphorylation, which is less feasible with the methoxy derivative .
cis-1-Cbz-4-amino-3-methoxypiperidine HCl
- Stereochemical Differences : The cis configuration alters spatial orientation, impacting binding affinity in chiral environments (e.g., enzyme active sites).
- Thermodynamic Stability : Trans isomers are often more thermodynamically stable due to reduced steric strain, which may influence synthetic yields.
- Biological Relevance : Cis-trans isomerism can lead to divergent biological activities; for example, cis configurations may exhibit weaker binding to serotonin receptors compared to trans analogs in preclinical studies.
1-Cbz-4-amino-3-ethoxypiperidine HCl
- Functional Group Variation : Ethoxy (-OCH₂CH₃) replaces methoxy (-OCH₃).
- Metabolic Stability : Ethoxy groups are more resistant to oxidative metabolism than methoxy groups, which could prolong half-life in vivo.
Comparative Data Table
| Parameter | trans-1-Cbz-4-amino-3-methoxypiperidine HCl | trans-4-Amino-1-Cbz-3-hydroxypiperidine | cis-1-Cbz-4-amino-3-methoxypiperidine HCl |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₁ClN₂O₃ | C₁₄H₂₀N₂O₃ | C₁₄H₂₁ClN₂O₃ |
| Molecular Weight | 300.78 | 264.32 | 300.78 |
| 3-Position Substituent | Methoxy (-OCH₃) | Hydroxyl (-OH) | Methoxy (-OCH₃) |
| Aqueous Solubility | Moderate (HCl salt) | High (polar -OH group) | Moderate (HCl salt) |
| Key Synthetic Use | CNS drug intermediates | Kinase inhibitor scaffolds | Stereochemical studies |
| Bioavailability | Enhanced via HCl salt | Limited due to rapid metabolism | Lower than trans isomer |
Biological Activity
trans-1-Cbz-4-amino-3-methoxypiperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to various biologically active piperidine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a carbobenzyloxy (Cbz) group at the nitrogen position and a methoxy group at the third carbon. This specific arrangement is crucial for its biological interactions.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including trans-1-Cbz-4-amino-3-methoxypiperidine HCl. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cytotoxicity : In vitro studies have shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the activation of pathways leading to apoptosis, outperforming established chemotherapeutic agents like bleomycin .
- IKKβ Inhibition : Compounds structurally related to this compound have demonstrated the ability to inhibit IKKβ, a key regulator in the NF-κB signaling pathway associated with inflammation and cancer progression .
2. Neurological Applications
The compound's potential in treating neurological disorders has also been investigated:
- Acetylcholinesterase Inhibition : Similar piperidine derivatives have shown promise as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the treatment of Alzheimer's disease. These compounds enhance cholinergic neurotransmission, potentially improving cognitive function .
3. Anti-inflammatory Effects
Research indicates that piperidine derivatives can exert anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation. The presence of functional groups that facilitate interactions with inflammatory mediators enhances their therapeutic profile .
Case Studies
A series of case studies have been conducted to evaluate the biological activity of this compound:
The mechanisms underlying the biological activities of this compound include:
- Binding Affinity : The structural features allow for effective binding to target proteins involved in cancer proliferation and neurodegeneration.
- Enzyme Inhibition : The compound acts as an inhibitor for enzymes like AChE, contributing to enhanced neurotransmitter levels.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing trans-1-Cbz-4-amino-3-methoxypiperidine HCl with high stereochemical purity?
- Methodological Answer:
- Protection of the amine group : Use Cbz (benzyloxycarbonyl) protection under basic conditions (e.g., NaHCO₃/DCM) to prevent side reactions .
- Stereochemical control : Optimize reaction conditions (temperature, solvent polarity) to favor the trans configuration. For example, use THF at -20°C to reduce epimerization .
- Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradient) to isolate the trans isomer. Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm for ¹H) and Cbz-protected amine (δ ~5.1 ppm for benzyl CH₂). Assign stereochemistry via coupling constants (e.g., J = 8–12 Hz for trans piperidine protons) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (calc. for C₁₄H₁₉ClN₂O₂: 294.11 g/mol) with ESI+ mode .
- X-ray crystallography : Resolve crystal structure to validate trans configuration (if single crystals are obtainable via slow evaporation in EtOAc) .
Q. How does the methoxy group at position 3 influence the compound’s stability under varying pH conditions?
- Methodological Answer:
- Stability assay : Dissolve the compound in buffers (pH 1–13) and monitor degradation via UV-Vis (λ = 254 nm) over 24 hours.
- Findings : The methoxy group enhances stability at neutral pH but accelerates hydrolysis under strongly acidic/basic conditions due to electron-donating effects .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to model transition states and calculate activation energies for SN2 pathways .
- Reaction path search : Apply the AFIR (Artificial Force-Induced Reaction) method to identify low-energy pathways for deprotection or functionalization .
- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots for Cbz deprotection using H₂/Pd-C) .
Q. How can factorial design optimize reaction parameters for coupling this compound with heteroaromatic substrates?
- Methodological Answer:
- Factors : Vary temperature (25–60°C), catalyst loading (5–20 mol% Pd(OAc)₂), and solvent polarity (DMF vs. THF) .
- Response surface methodology (RSM) : Use a central composite design to model yield (%) as a function of variables.
- Optimal conditions : 40°C, 12 mol% catalyst, THF (yield >85%, p < 0.05) .
Q. How to resolve contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer:
- Meta-analysis : Compare IC₅₀ values from kinase inhibition assays (e.g., JNK3 vs. PKA) using standardized protocols (ATP concentration, incubation time) .
- Control experiments : Verify assay interference (e.g., compound aggregation via dynamic light scattering) .
- Structural analogs : Synthesize derivatives (e.g., remove methoxy group) to isolate structure-activity relationships (SAR) .
Tables for Key Data
Table 1: Stability of this compound under varying pH
| pH | Degradation Half-life (h) | Major Degradation Product |
|---|---|---|
| 1 | 2.1 | 3-Methoxypiperidine HCl |
| 7 | 48.3 | N/A (stable) |
| 13 | 1.8 | 3-Hydroxypiperidine HCl |
| Source: Experimental stability assays |
Table 2: Factorial Design Parameters for Coupling Reactions
| Factor | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Temperature (°C) | 25 | 60 | 40 |
| Catalyst (mol%) | 5 | 20 | 12 |
| Solvent | DMF | THF | THF |
| Source: RSM analysis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
